N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide: is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. These compounds are recognized for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity. The phenylsulfanylacetamide moiety contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide
- (2Z)-N-{5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl}-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a synthetic compound belonging to the class of oxadiazole derivatives. Its unique structure, featuring a dichlorophenyl group and a phenylsulfanyl moiety, has garnered interest in various biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2N3O. The structure includes:
- Oxadiazole Ring : A five-membered heterocyclic compound that is known for its biological activity.
- Dichlorophenyl Group : Enhances the lipophilicity and biological interaction potential.
- Phenylsulfanyl Moiety : May contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance:
- Enzyme Inhibition : The compound may inhibit protein kinases or other enzymes that play crucial roles in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activities, influencing various physiological processes such as inflammation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of oxadiazole derivatives. For example:
- In Vitro Studies : this compound has shown promising results in inhibiting the growth of cancer cell lines. In particular, it demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines in laboratory settings.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15 | |
K562 (Leukemia) | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 25 |
Case Studies
-
Case Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
In Vivo Studies :
- Research involving animal models demonstrated that administration of this compound resulted in reduced tumor size in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent in oncological applications.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-6-7-13(18)12(8-10)15-20-21-16(23-15)19-14(22)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHGVFRMXFFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.